3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-furyl)-2,6-dimethyl-, diethyl ester
Overview
Description
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-furyl)-2,6-dimethyl-, diethyl ester is a useful research compound. Its molecular formula is C17H21NO5 and its molecular weight is 319.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 8.8 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Enantioselectivity and Hydrolysis
One study explored the effect of acyl chain length and branching on the enantioselectivity of Candida rugosa lipase in the kinetic resolution of 4-(2-difluoromethoxyphenyl)-substituted 1,4-dihydropyridine 3,5-diesters. The research found that a methyl ester at the 5-position and a long or branched acyl chain at C3 produced the highest enantiomeric ratios, demonstrating the potential for precise enzymatic reactions involving similar compounds (Sobolev et al., 2002).
Synthesis and Purity
Another research focused on the synthesis of Diethyl 3,5-Pyridinedicarboxylate 1,4-Dihydro-2,6-dimethyl-diethyl , achieving an 88% total yield with 98% purity. This highlights the compound's synthetic accessibility and potential for high-purity applications in various fields (Wu Jian-yi, 2001).
Bioassay Detection Schemes
Research introducing 2,6-Pyridinedicarboxylic acid (PDC) and its derivatives as new sensitizer systems for enzyme-amplified lanthanide luminescence (EALL) in bioassays presents a novel application. This detection scheme combines enzymatic amplification with time-resolved luminescence measurements of lanthanide chelates, offering selective and sensitive detection of esterases and showcasing the compound's utility in biochemical assays (Steinkamp & Karst, 2004).
Coordination Polymers and Fluorescence
A study on the synthesis, structure, and fluorescence properties of a highly stable indium(III)-2,5-pyridinedicarboxylate coordination polymer revealed that the compound forms a two-dimensional coordination polymer with intense photoluminescence. This indicates its potential application in materials science, particularly in the design of luminescent materials (Yang et al., 2007).
Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a wide range of biological activities , suggesting that they may interact with multiple targets.
Mode of Action
It’s known that furan derivatives can participate in various chemical reactions, such as the suzuki–miyaura coupling , which involves the formation of carbon-carbon bonds. This suggests that the compound may interact with its targets through similar mechanisms.
Biochemical Pathways
Furan derivatives are known to participate in various chemical reactions, suggesting that they may affect multiple biochemical pathways .
Result of Action
Furan derivatives have been known to exhibit a wide range of biological activities , suggesting that they may have various molecular and cellular effects.
Properties
IUPAC Name |
diethyl 4-(furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5/c1-5-21-16(19)13-10(3)18-11(4)14(17(20)22-6-2)15(13)12-8-7-9-23-12/h7-9,15,18H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHKCWCTQOSUOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CO2)C(=O)OCC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20177687 | |
Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-furyl)-2,6-dimethyl-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20177687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
8.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26660366 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
23118-56-1 | |
Record name | 3,5-Diethyl 4-(2-furanyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23118-56-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-furyl)-2,6-dimethyl-, diethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023118561 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-furyl)-2,6-dimethyl-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20177687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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